molecular formula C9H6Br6 B158571 1,3,5-Tris(dibromomethyl)benzene CAS No. 1889-66-3

1,3,5-Tris(dibromomethyl)benzene

Cat. No.: B158571
CAS No.: 1889-66-3
M. Wt: 593.6 g/mol
InChI Key: BXGZVNSQLBRQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris(dibromomethyl)benzene is an organic compound with the molecular formula C₉H₆Br₆. It is characterized by three dibromomethyl groups attached to a benzene ring at the 1, 3, and 5 positions. This compound is notable for its use in organic synthesis and its unique structural properties .

Scientific Research Applications

1,3,5-Tris(dibromomethyl)benzene has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Biochemical Analysis

Biochemical Properties

1,3,5-Tris(dibromomethyl)benzene plays a significant role in biochemical reactions, particularly in organic synthesis. It is known to interact with various enzymes and proteins, facilitating cross-linking reactions. The compound’s bromine atoms are highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes this compound a valuable tool in the synthesis of complex organic molecules and polymers .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link proteins can disrupt normal cellular functions, leading to changes in cell behavior. For example, it can inhibit the activity of certain enzymes by covalently modifying their active sites, thereby altering metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atoms in the compound can form covalent bonds with nucleophilic groups such as thiols and amines. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under certain environmental factors such as light and heat. Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant toxicity, including cell death and tissue damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its lipophilicity, allowing it to accumulate in lipid-rich areas .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific cellular locations. These localizations are crucial for its role in biochemical reactions and cellular processes .

Preparation Methods

The synthesis of 1,3,5-Tris(dibromomethyl)benzene typically involves the bromination of 1,3,5-trimethylbenzene. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like dibenzoyl peroxide. The reaction is carried out in benzene at elevated temperatures (around 80°C) under nitrogen atmosphere. After the reaction, the product is purified through flash column chromatography .

Chemical Reactions Analysis

1,3,5-Tris(dibromomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form 1,3,5-tris(methyl)benzene.

    Oxidation Reactions: Oxidation of the dibromomethyl groups can yield corresponding carboxylic acids.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .

Comparison with Similar Compounds

1,3,5-Tris(dibromomethyl)benzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1,3,5-tris(dibromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGZVNSQLBRQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(Br)Br)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575908
Record name 1,3,5-Tris(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889-66-3
Record name 1,3,5-Tris(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tris(dibromomethyl)benzene
Reactant of Route 2
1,3,5-Tris(dibromomethyl)benzene
Reactant of Route 3
1,3,5-Tris(dibromomethyl)benzene
Reactant of Route 4
1,3,5-Tris(dibromomethyl)benzene
Reactant of Route 5
1,3,5-Tris(dibromomethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,3,5-Tris(dibromomethyl)benzene
Customer
Q & A

Q1: What is the significance of determining the crystal structure of 1,3,5-tris(dibromomethyl)benzene?

A1: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. [] Knowing the exact arrangement of atoms within the crystal lattice of this compound can help predict its stability, solubility, and potential reactivity. This information can be crucial for further research and potential applications in materials science or synthetic chemistry.

Q2: What were the key findings of the crystallographic study on this compound?

A2: The study successfully determined the crystal structure of this compound using X-ray diffraction techniques. It revealed that the compound crystallizes in the hexagonal system with the space group P63/m. [] Key parameters determined include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.